molecular formula C21H22N2O3 B12189313 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-1-yl)ethanone

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B12189313
M. Wt: 350.4 g/mol
InChI Key: OXLSNKNRQGIBDF-UHFFFAOYSA-N
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Description

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-1-yl)ethanone is a complex organic compound that features both isoquinoline and indole moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-1-yl)ethanone typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the Isoquinoline Moiety: Starting from a precursor such as 6,7-dimethoxy-1-tetralone, which undergoes cyclization and reduction to form the dihydroisoquinoline structure.

    Formation of the Indole Moiety: The indole structure can be synthesized from aniline derivatives through Fischer indole synthesis.

    Coupling Reaction: The final step involves coupling the isoquinoline and indole moieties through an appropriate linker, such as an ethanone group, using reagents like acyl chlorides or anhydrides under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Both the isoquinoline and indole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce halogen or amino groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with isoquinoline and indole structures can interact with enzymes, receptors, or DNA, affecting various biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-1-yl)ethanone: can be compared with other compounds containing isoquinoline or indole moieties, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-indol-1-ylethanone

InChI

InChI=1S/C21H22N2O3/c1-25-19-11-16-8-10-23(13-17(16)12-20(19)26-2)21(24)14-22-9-7-15-5-3-4-6-18(15)22/h3-7,9,11-12H,8,10,13-14H2,1-2H3

InChI Key

OXLSNKNRQGIBDF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C=CC4=CC=CC=C43)OC

Origin of Product

United States

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